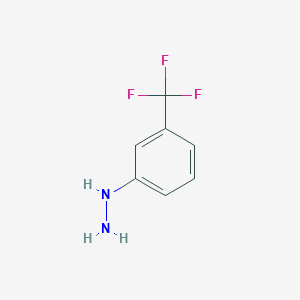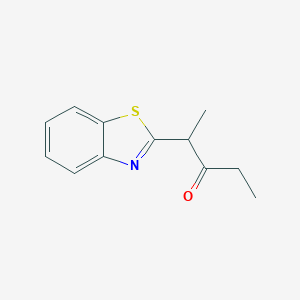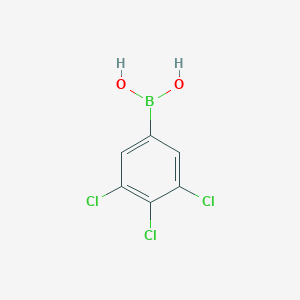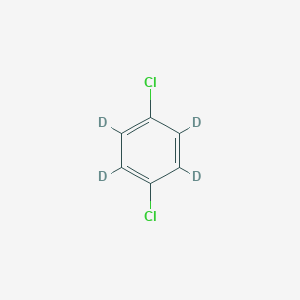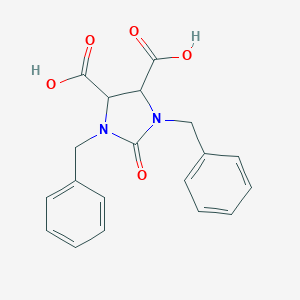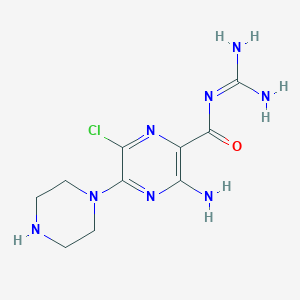
Succinylmonocholine chloride
Overview
Description
Succinylmonocholine chloride (SMCC) is a synthetic organic compound that has been used in research laboratories for a variety of applications since its discovery in the early 20th century. It is a white, crystalline solid with a molecular weight of 305.81 g/mol. SMCC is soluble in water and is a cholinergic agonist, meaning it activates the cholinergic (acetylcholine) receptors in the body. This compound has a wide range of uses in scientific research, including applications in neuroscience, biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Characterization for Mass Spectrometric Analyses
Succinylmonocholine chloride (SMC) and its analogs play a crucial role in mass spectrometric analyses, particularly in the quantification of succinylcholine (SUX) in biological matrices. The synthesis of deuterated analogs of SMC, such as SMC-d(3), facilitates accurate detection and quantification of SUX and SMC in clinical and forensic samples using mass spectrometry (Kuepper, Musshoff, & Madea, 2007).
Adsorption and Stability in Chromatography
Studies on the adsorption and stability of SMC using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS) have been pivotal in understanding the reliable identification of SUX use. These studies indicate how storage conditions and materials can significantly impact the stability and adsorption properties of SMC, thus affecting the accuracy of detection in clinical settings (Tsutsumi, Nishikawa, Katagi, & Tsuchihashi, 2003).
Pharmacokinetic Properties in Clinical Context
Research on the pharmacokinetic properties of SMC in surgical patients enhances our understanding of its behavior in the human body, particularly in cases of SUX intoxication. This knowledge is critical in forensic toxicology for determining detection windows and interpreting toxicological data (Kuepper, Musshoff, Hilger, Herbstreit, & Madea, 2011).
Detection in Biological Samples
Developing methods for the simultaneous determination of SUX and SMC in biological samples, such as serum and urine, is essential in both forensic and clinical toxicology. These methods help diagnose SUX intoxications and contribute to our understanding of the pharmacodynamics and kinetics of these substances in the human body (Kuepper, Musshoff, & Madea, 2008).
Degradation and Elimination Studies
Investigating the in vivo and in vitro degradation and elimination of SMC provides valuable insights into its stability and potential forensic applications. These studies help define the detection windows for SMC in blood and urine, crucial for interpreting forensic evidence in cases of SUX-related incidents (Kuepper, Herbstreit, Peters, Madea, & Musshoff, 2012).
Mechanism of Action
Target of Action
Succinylmonocholine chloride, also known as suxamethonium or succinylcholine , is a depolarizing skeletal muscle relaxant . Its primary targets are the post-synaptic cholinergic receptors found on motor endplates .
Mode of Action
This compound acts by binding to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This binding causes an initial transient fasciculation followed by skeletal muscle paralysis .
Biochemical Pathways
The compound’s action results in a neuromuscular blockade, which is widely used during intubation and surgical procedures . The blockade occurs within 60 seconds of intravenous administration and lasts between four to six minutes .
Pharmacokinetics
This compound is metabolized by pseudocholinesterase to succinylmonocholine and choline . The onset of action is generally within one minute when used in a vein, and effects last for up to 10 minutes . It is excreted by the kidneys .
Result of Action
The result of the compound’s action is short-term paralysis, which is used as part of general anesthesia . This is done to help with tracheal intubation or electroconvulsive therapy . It is particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Safety and Hazards
properties
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMZIUMVSRSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5297-17-6 | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINYLMONOCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the degradation of succinylmonocholine chloride?
A: this compound is a degradation product of succinylcholine chloride, a short-acting muscle relaxant. [] Understanding its degradation kinetics is crucial for several reasons:
- Drug Stability: It helps determine the shelf life of succinylcholine chloride injections and optimize storage conditions to minimize degradation. []
- Impurity Profiling: Accurate quantification of this compound as an impurity in succinylcholine chloride injections is essential for quality control and regulatory compliance. []
Q2: How does pH affect the degradation of this compound?
A: Research indicates that the degradation rate of this compound is pH-dependent. []
- Rate Constants: Specific rate constants for the bimolecular degradation reaction and the dissociation constant of this compound have been determined for a range of pH values. []
- Mathematical Model: A kinetic expression, incorporating these constants, has been developed to predict the degradation rate at different pH levels. []
- Practical Implications: This information allows for the development of stable formulations of succinylcholine chloride injections by controlling the pH of the solution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



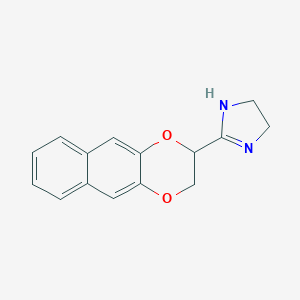

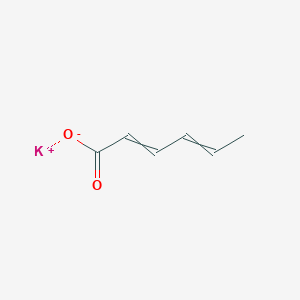
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
